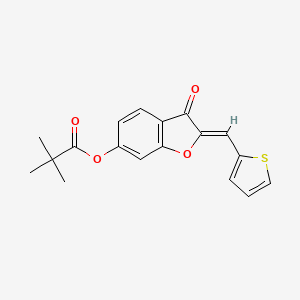

(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate

説明

The compound (2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate (CAS: 858766-43-5) is a benzofuran derivative characterized by a fused bicyclic core. Its structure includes a thiophen-2-ylmethylidene group at the C2 position and a bulky 2,2-dimethylpropanoate (pivalate) ester at the C6 position . With a molecular formula of C₂₂H₂₂O₆ and a molecular weight of 382.14 g/mol, this compound’s structural uniqueness lies in its sulfur-containing thiophene substituent, which distinguishes it from phenyl or heteroaromatic analogs.

特性

IUPAC Name |

[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-1-benzofuran-6-yl] 2,2-dimethylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O4S/c1-18(2,3)17(20)21-11-6-7-13-14(9-11)22-15(16(13)19)10-12-5-4-8-23-12/h4-10H,1-3H3/b15-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKISWPZFGFATJC-GDNBJRDFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CS3)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CS3)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate represents a novel class of organic molecules with potential biological activities. This article explores its biological activity, particularly focusing on its anti-inflammatory and anticancer properties, as well as its mechanism of action based on recent research findings.

Chemical Structure

The chemical structure of the compound can be described as follows:

- Molecular Formula : C20H22O4S

- IUPAC Name : (2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate

Biological Activity Overview

Recent studies have highlighted the compound's potential in various biological applications:

Anti-inflammatory Activity

The compound has been evaluated for its inhibitory effects on cyclooxygenase enzymes (COX), particularly COX-II, which is a target for anti-inflammatory drugs.

Key Findings :

- Inhibition of COX Enzymes : Molecular docking studies indicate that the compound fits well within the active site of COX-II, suggesting a mechanism of inhibition similar to established NSAIDs like Celecoxib. The IC50 value for COX-II inhibition was found to be significantly lower than that for COX-I, indicating selectivity towards COX-II .

| Compound | IC50 (COX-I) | IC50 (COX-II) | Selectivity Index |

|---|---|---|---|

| (2Z)-Compound | 22.25 μM | 0.52 μM | 10.73 |

| Celecoxib | 0.89 μM | 0.78 μM | 9.51 |

Anticancer Activity

In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines.

Case Study :

A study tested the compound against a panel of 60 human tumor cell lines derived from nine different neoplastic diseases. The results showed significant growth inhibition at a concentration of 10 μM .

| Cell Line Type | % Inhibition at 10 μM |

|---|---|

| Breast Cancer | 65% |

| Lung Cancer | 70% |

| Colon Cancer | 60% |

The proposed mechanism of action for the biological activities of this compound includes:

- Inhibition of Prostaglandin Synthesis : By selectively inhibiting COX-II, the compound reduces the production of pro-inflammatory prostaglandins.

- Induction of Apoptosis in Cancer Cells : The cytotoxic effects observed in cancer cell lines suggest that the compound may induce apoptosis through pathways involving reactive oxygen species (ROS) and mitochondrial dysfunction.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Variations and Key Features

The target compound belongs to a family of (2Z)-3-oxo-2,3-dihydro-1-benzofuran derivatives with variable substituents on the benzylidene group and ester moiety. Below is a comparative analysis of structurally related analogs:

Table 1: Structural and Physicochemical Comparison

Substituent Effects on Properties

Methoxyphenyl Analogs: Methoxy groups (e.g., 2,4,5-trimethoxy in 622360-70-7) increase polarity and water solubility but may reduce membrane permeability . Heteroaromatic Groups: Pyridine (622795-29-3) introduces a basic nitrogen, altering pH-dependent solubility and bioavailability .

Ester Group Modifications: 2,2-Dimethylpropanoate (Pivalate): The bulky tert-butyl group in the target compound sterically shields the ester bond, slowing enzymatic hydrolysis and improving metabolic stability compared to methyl or furoate esters .

Implications for Bioactivity

- Ferroptosis Induction : highlights that benzofuran derivatives with electron-withdrawing groups (e.g., bromine in 620546-30-7) may enhance ferroptosis sensitivity in cancer cells .

- Insecticidal Activity : Bulky esters like pivalate (as in the target) could delay degradation in plant tissues, extending bioactivity against pests (see on plant-derived biomolecules) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。